2-(((3-bromo-6-chloroimidazo[1,2-a]pyridin-2-yl)methyl)thio)-1H-benzo[d]imidazole
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Overview
Description
2-(((3-bromo-6-chloroimidazo[1,2-a]pyridin-2-yl)methyl)thio)-1H-benzo[d]imidazole is a complex organic compound that features a unique structure combining imidazo[1,2-a]pyridine and benzo[d]imidazole moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(((3-bromo-6-chloroimidazo[1,2-a]pyridin-2-yl)methyl)thio)-1H-benzo[d]imidazole typically involves multiple steps, starting from readily available precursors. One common approach involves the reaction of 3-bromo-6-chloroimidazo[1,2-a]pyridine with a suitable thiol derivative under controlled conditions. The reaction is often carried out in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of continuous flow reactors, which allow for better control over reaction parameters and scalability. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product in high purity .
Chemical Reactions Analysis
Types of Reactions
2-(((3-bromo-6-chloroimidazo[1,2-a]pyridin-2-yl)methyl)thio)-1H-benzo[d]imidazole can undergo various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: Halogen atoms (bromo and chloro) can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation or metal hydrides such as sodium borohydride.
Substitution: Nucleophiles like amines, thiols, or alkoxides in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiol group yields sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings .
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Used in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-(((3-bromo-6-chloroimidazo[1,2-a]pyridin-2-yl)methyl)thio)-1H-benzo[d]imidazole involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The exact pathways and targets can vary depending on the specific application and the modifications made to the compound .
Comparison with Similar Compounds
Similar Compounds
3-bromo-6-chloroimidazo[1,2-a]pyridine: Shares the imidazo[1,2-a]pyridine core but lacks the benzo[d]imidazole moiety.
6-chloroimidazo[1,2-a]pyridine: Similar structure but without the bromo substituent.
2-((6-chloroimidazo[1,2-a]pyridin-2-yl)methyl)thio)-1H-benzo[d]imidazole: Lacks the bromo substituent.
Uniqueness
The uniqueness of 2-(((3-bromo-6-chloroimidazo[1,2-a]pyridin-2-yl)methyl)thio)-1H-benzo[d]imidazole lies in its combined structural features, which confer distinct chemical reactivity and potential biological activity. The presence of both bromo and chloro substituents, along with the thiol and benzo[d]imidazole moieties, makes it a versatile compound for various applications .
Properties
Molecular Formula |
C15H10BrClN4S |
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Molecular Weight |
393.7 g/mol |
IUPAC Name |
2-(1H-benzimidazol-2-ylsulfanylmethyl)-3-bromo-6-chloroimidazo[1,2-a]pyridine |
InChI |
InChI=1S/C15H10BrClN4S/c16-14-12(18-13-6-5-9(17)7-21(13)14)8-22-15-19-10-3-1-2-4-11(10)20-15/h1-7H,8H2,(H,19,20) |
InChI Key |
YYSJMICXPSGEAE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)SCC3=C(N4C=C(C=CC4=N3)Cl)Br |
Origin of Product |
United States |
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